

fundamental molecular mechanisms of 2-hydroxy-2-methylpropanamide

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Compound of Interest

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An In-depth Technical Guide on the Fundamental Molecular Mechanisms of **2-Hydroxy-2-methylpropanamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylpropanamide, also known as 2-hydroxyisobutyramide, is a bifunctional molecule featuring both a hydroxyl and an amide group. This unique structure makes it a versatile building block in organic synthesis and a precursor for pharmacologically active molecules. Its fundamental molecular mechanisms are primarily centered on its role as a key intermediate in the synthesis of advanced therapeutic agents, such as Selective Androgen Receptor Modulators (SARMs) and Proteolysis-Targeting Chimeras (PROTACs). Furthermore, recent studies have elucidated its interaction with gut microbiota, revealing a novel mechanism for modulating host metabolism. This technical guide provides a comprehensive overview of the synthesis, molecular mechanisms, and key experimental protocols related to **2-hydroxy-2-methylpropanamide**.

Physicochemical Properties

2-Hydroxy-2-methylpropanamide is a white to off-white crystalline powder.^[1] Its core physicochemical properties are summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 2-hydroxy-2-methylpropanamide | [2] |
| Synonyms | 2-Hydroxyisobutyramide, 2-Methyl-2-hydroxypropionamide | [2][3] |
| CAS Number | 13027-88-8 | [2] |
| Molecular Formula | C ₄ H ₉ NO ₂ | [2][3] |
| Molecular Weight | 103.12 g/mol | [2] |
| Melting Point | 93-98 °C | [4][5] |
| Boiling Point | 137 °C (at 3 torr), 260 °C | [1][4] |
| Solubility | Soluble in water and alcohol | [5] |

Synthesis of 2-Hydroxy-2-methylpropanamide

There are two primary and well-established routes for the synthesis of **2-hydroxy-2-methylpropanamide**.

Synthesis via Acid-Ammonia Condensation

A primary method involves the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia.[6] This reaction typically requires a catalyst to facilitate the dehydration process that forms the amide bond.[6]

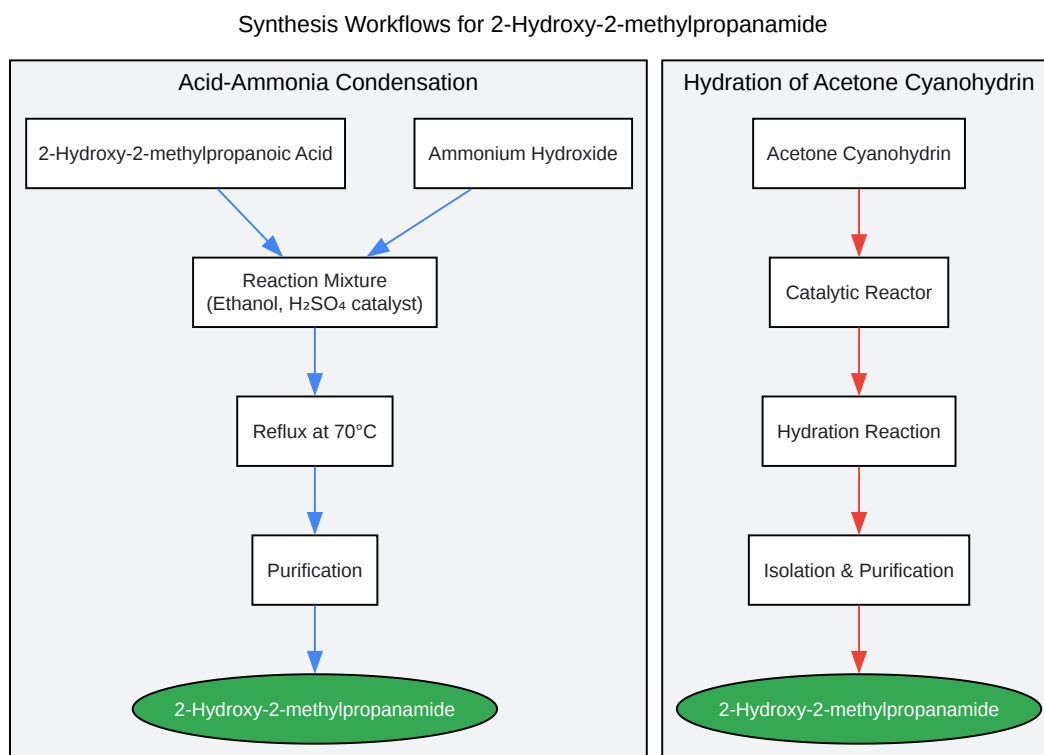
- Experimental Protocol:
 - Reflux 2-hydroxy-2-methylpropanoic acid with ammonium hydroxide in an ethanol solvent.
 - Add a catalytic amount of sulfuric acid.
 - Maintain the reaction temperature at approximately 70°C for several hours.[6]
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

- Upon completion, cool the reaction mixture and purify the product, typically through recrystallization or chromatography.

Synthesis via Hydration of Acetone Cyanohydrin

Another common method is the hydration of acetone cyanohydrin.^[7]

- Experimental Protocol:
 - The hydration reaction is carried out in a series of jacketed glass reactors.
 - The first reaction region is filled with a pre-prepared catalyst (specific catalyst details can vary).^[7]
 - Acetone cyanohydrin is passed through the catalytic bed under controlled temperature and pressure to facilitate hydration of the nitrile group to an amide.
 - The product stream is collected, and **2-hydroxy-2-methylpropanamide** is isolated and purified.



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Caption: Key synthesis routes for **2-hydroxy-2-methylpropanamide**.

Core Molecular Mechanisms and Applications

The bifunctional nature of **2-hydroxy-2-methylpropanamide** makes it a crucial precursor in the development of targeted therapeutics and a modulator of biological systems.

Precursor for Selective Androgen Receptor Modulators (SARMs)

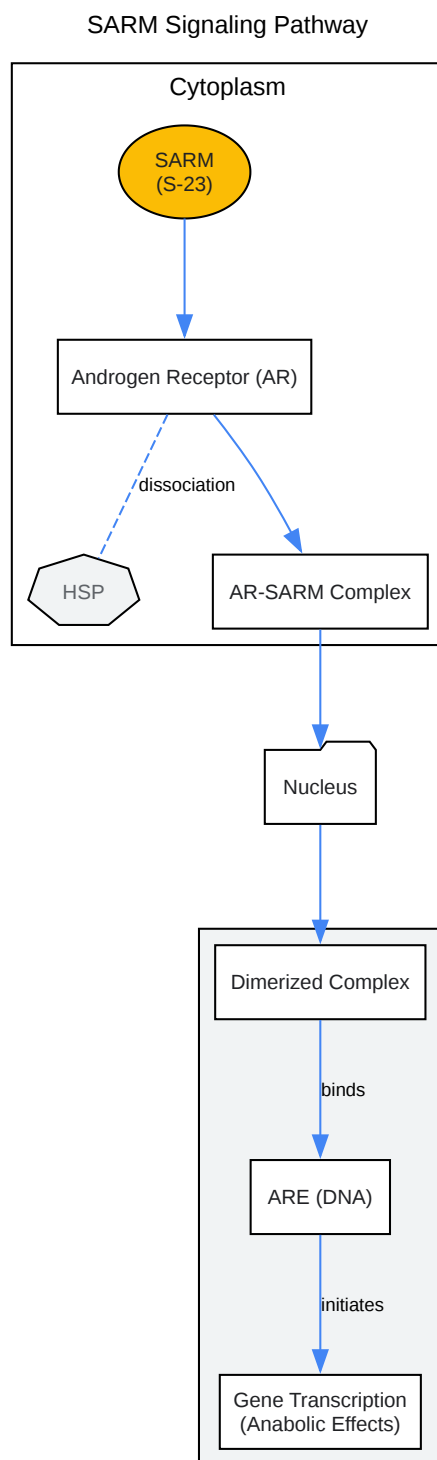
Derivatives of **2-hydroxy-2-methylpropanamide** are potent, non-steroidal SARMs. These molecules are designed to selectively bind to the androgen receptor (AR), a ligand-activated transcription factor, and exert tissue-specific anabolic effects while minimizing undesirable androgenic side effects.

A well-characterized derivative is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, known as S-23.^[8] S-23 demonstrates a high binding affinity for the androgen receptor and acts as a full agonist in vitro.^[8]

| SARM Derivative (S-23) | Quantitative Data | Reference |
|---|-----------------------------------|-----------------------------|
| Binding Affinity (K _i) | 1.7 ± 0.2 nM | ^{[1][7][8][9][10]} |
| In Vivo ED ₅₀ (Prostate) | 0.43 mg/day (in castrated rats) | ^{[8][10]} |
| In Vivo ED ₅₀ (Levator Ani Muscle) | 0.079 mg/day (in castrated rats) | ^{[8][10]} |
| Oral Bioavailability | Up to 96% (in preclinical models) | ^[7] |

- Signaling Pathway:
 - The SARM, derived from the **2-hydroxy-2-methylpropanamide** scaffold, enters the target cell.
 - It binds with high affinity to the Androgen Receptor (AR) in the cytoplasm.
 - This binding event causes a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs).
 - The activated AR-SARM complex translocates to the nucleus.
 - In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

- This binding recruits co-activator proteins, initiating the transcription of genes responsible for anabolic effects (e.g., muscle growth).



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Caption: Mechanism of Androgen Receptor modulation by a SARM derivative.

Intermediate for PROTAC Synthesis

The **2-hydroxy-2-methylpropanamide** scaffold is a crucial intermediate in the synthesis of the "warhead" component of certain PROTACs that target the androgen receptor for degradation. [6] PROTACs are heterobifunctional molecules that link a target protein ligand (the warhead) to an E3 ubiquitin ligase ligand, thereby inducing ubiquitination and subsequent proteasomal degradation of the target protein.

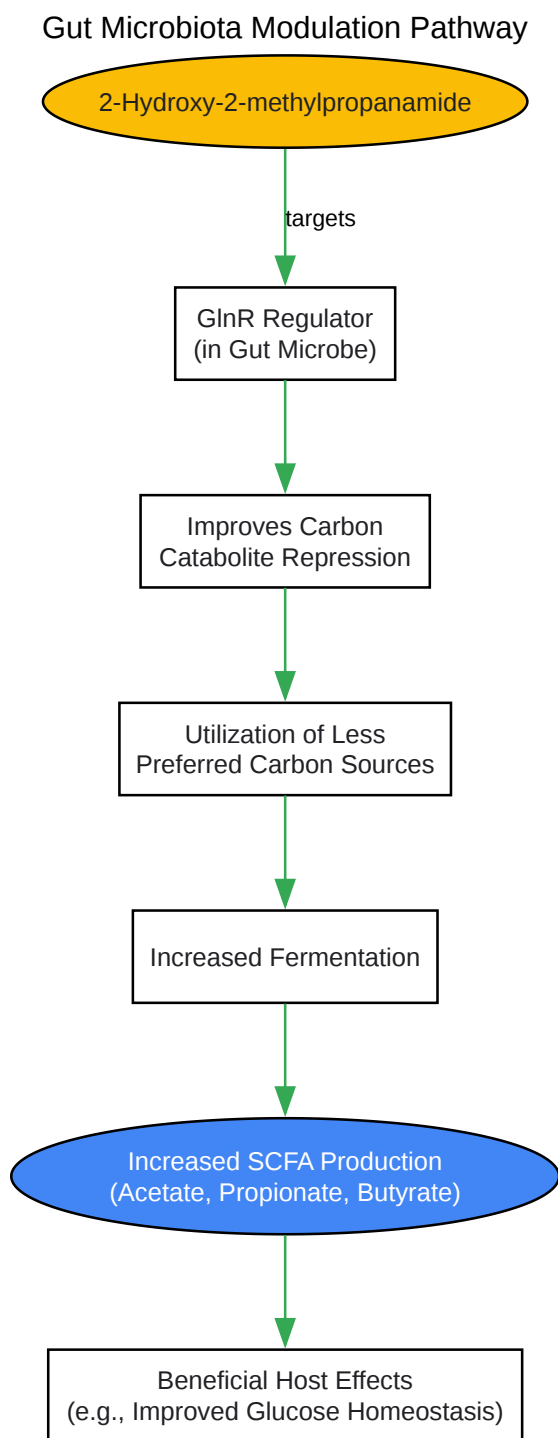
- Mechanism of Action:
 - A PROTAC, containing an AR-binding warhead synthesized from a **2-hydroxy-2-methylpropanamide** derivative, enters the cell.
 - The warhead moiety binds to the Androgen Receptor (AR).
 - The E3 ligase ligand moiety of the PROTAC simultaneously binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
 - This forms a ternary complex (AR-PROTAC-E3 Ligase).
 - The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the AR.
 - The polyubiquitinated AR is recognized and degraded by the proteasome.

Modulation of Gut Microbiota

Recent research has identified a novel mechanism of action for **2-hydroxy-2-methylpropanamide** involving the gut microbiota, with potential implications for type 2 diabetes. The molecule has been shown to target the nitrogen metabolism global transcriptional regulator (GlnR) in gut bacteria.[8]

- Mechanism of Action:

- **2-hydroxy-2-methylpropanamide** interacts with and targets the GlnR protein in gut microbes.[\[8\]](#)
- This interaction improves the carbon catabolite repression (CCR) effect. GlnR, typically a nitrogen regulator, also controls the transport and utilization of multiple non-phosphotransferase system (non-PTS) carbon sources.[\[8\]](#)[\[11\]](#)
- This enhanced CCR promotes the utilization of less preferred carbon sources (e.g., dietary fibers) by the gut microbiota.[\[8\]](#)
- Increased fermentation of these carbon sources leads to higher production of Short-Chain Fatty Acids (SCFAs) such as acetate, propionate, and butyrate.[\[8\]](#)
- Elevated SCFAs have beneficial systemic effects, including improved gut barrier function and glucose homeostasis.



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Caption: Modulation of gut microbiota metabolism by **2-hydroxy-2-methylpropanamide**.

Key Experimental Protocols

Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol describes the measurement of SCFAs in biological samples, a key downstream effect of **2-hydroxy-2-methylpropanamide**'s interaction with gut microbiota.

- 1. Sample Preparation (Feces):
 - Homogenize a weighed fecal sample in a saturated NaCl solution.
 - Acidify the homogenate with sulfuric acid to protonate the SCFAs, making them more volatile.
 - Add an internal standard (e.g., 2-ethylbutyric acid).
 - Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Centrifuge to separate the phases and collect the organic layer containing the SCFAs.
 - The extract can be directly injected or derivatized for analysis.
- 2. Gas Chromatography Conditions:
 - Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).[\[2\]](#)
 - Column: DB-23 column (60 m x 0.25 mm i.d., 0.15 µm film thickness) or similar high-polarity phase column.[\[2\]](#)
 - Carrier Gas: Helium or Nitrogen.
 - Temperatures:
 - Injector: 250°C
 - Detector (FID): 300°C

- Oven Program: Start at 80°C, hold for 1 min, ramp to 140°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 min.
- Injection Volume: 1 µL.
- 3. Data Analysis:
 - Identify SCFA peaks by comparing their retention times with those of known standards (e.g., acetic, propionic, butyric acids).
 - Construct a calibration curve for each SCFA using standard solutions of known concentrations.[\[12\]](#)[\[13\]](#)
 - Quantify the concentration of each SCFA in the sample by relating its peak area to the calibration curve and normalizing to the internal standard.

| GC Method Performance | Value | Reference |
|-----------------------------|-------------------|---|
| Linear Range | 15 - 10,000 µg/mL | [2] |
| Limit of Detection (LOD) | 0.5 - 0.8 mg/L | [12] [14] |
| Limit of Quantitation (LOQ) | 0.8 - 1.0 mg/L | [12] [14] |
| Precision (RSD) | < 15.0% | [2] |
| Accuracy (ER) | Within ± 15.0% | [2] |
| Extraction Efficiency | > 97.0% | [2] |
| Spiked Standard Recovery | 80% - 102% | [12] |

Conclusion

2-Hydroxy-2-methylpropanamide is a molecule of significant interest due to its fundamental role as a synthetic precursor and its emerging biological activities. Its utility in constructing highly specific SARMS and PROTACs for the androgen receptor highlights its importance in modern drug development for conditions ranging from muscle wasting to prostate cancer. Furthermore, the discovery of its ability to modulate gut microbiota via the GlnR regulator opens new avenues for research into metabolic diseases like type 2 diabetes. The

experimental protocols and mechanistic pathways detailed in this guide provide a foundational resource for researchers aiming to explore and leverage the properties of this versatile compound.

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